3-ethynyl-4-methoxypyridine
Description
3-Ethynyl-4-methoxypyridine is a pyridine derivative characterized by a methoxy (-OCH₃) group at the 4-position and an ethynyl (-C≡CH) substituent at the 3-position. This compound is of interest in synthetic chemistry due to the reactivity of the ethynyl group, which enables applications in click chemistry, cross-coupling reactions, and the construction of complex heterocyclic frameworks . Its commercial availability is documented in the CymitQuimica catalog, with pricing ranging from €350.00 for 100 mg to €3,176.00 for 5 g .
Properties
CAS No. |
1196155-25-5 |
|---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-4-methoxypyridine typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. This method allows for the formation of carbon-carbon bonds between an ethynyl group and a pyridine ring. The reaction conditions generally include the use of a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-ethynyl-4-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
3-ethynyl-4-methoxypyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-ethynyl-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs include:
Physical Properties
- Melting Points: Analogs with halogen substituents (e.g., 3-iodo-4-methoxypyridine) often exhibit higher melting points due to stronger intermolecular interactions.
- Molecular Weight : The TMS-protected analogs (e.g., 4-methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine) have higher molecular weights (~269–270 g/mol) compared to this compound (133.15 g/mol), impacting solubility and purification .
Commercial and Industrial Considerations
This compound is commercially available but costly (€1,114.00/g), limiting large-scale applications. In contrast, TMS-protected analogs are more stable during storage but require additional synthetic steps for deprotection .
Key Research Findings
- Electronic Effects : Methoxy groups increase electron density at the pyridine ring, enhancing nucleophilic substitution at C2/C5. Ethynyl groups, however, introduce steric hindrance, moderating reactivity .
- Stability : TMS-protected ethynyl derivatives exhibit superior stability under acidic conditions compared to unprotected analogs, making them preferable in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
